molecular formula C9H8Cl2N2O B1459906 Azetidin-1-yl-(5,6-dichloropyridin-2-yl)methanone CAS No. 2203715-95-9

Azetidin-1-yl-(5,6-dichloropyridin-2-yl)methanone

Cat. No. B1459906
M. Wt: 231.08 g/mol
InChI Key: HVVWIOGHMNCFFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidin-1-yl-(5,6-dichloropyridin-2-yl)methanone (ADPM) is a novel synthetic compound with a wide range of potential applications in both scientific research and industrial settings. ADPM has been the subject of a number of studies in recent years, with a focus on its potential as a therapeutic agent, as well as its potential as a tool in biochemical and physiological research.

Scientific Research Applications

Catalytic Asymmetric Addition Applications Azetidine derivatives have been explored for their applications in catalytic asymmetric addition reactions. The enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, an azetidine variant, has shown high enantioselectivity in the asymmetric ethylation, methylation, arylation, and alkynylation of aldehydes. This highlights the potential of azetidine derivatives as chiral units for catalytic asymmetric induction reactions, with the structure of the azetidine playing a critical role in enantioselectivities (Wang et al., 2008).

Antimicrobial and Antitubercular Activities Azetidine derivatives have been synthesized and evaluated for their antimicrobial and antitubercular properties. For instance, azetidinone analogues have been tested against various bacterial and fungal strains, and some have shown significant antimicrobial and antitubercular activities. This suggests that azetidine derivatives can serve as a basis for designing and synthesizing new antibacterial and antitubercular compounds (Chandrashekaraiah et al., 2014).

Synthesis of Functionalized Compounds Azetidine derivatives have been utilized as intermediates in the synthesis of highly functionalized compounds. The synthesis process typically involves the Staudinger reaction, and the functionalized azetidinones are potential intermediates for further chemical transformations, indicating the versatility of azetidine derivatives in synthetic organic chemistry (Dejaegher & de Kimpe, 2004).

properties

IUPAC Name

azetidin-1-yl-(5,6-dichloropyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2O/c10-6-2-3-7(12-8(6)11)9(14)13-4-1-5-13/h2-3H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVWIOGHMNCFFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=NC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azetidin-1-yl-(5,6-dichloropyridin-2-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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